molecular formula C15H19N5O6 B584661 2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3 CAS No. 1346597-41-8

2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3

Cat. No.: B584661
CAS No.: 1346597-41-8
M. Wt: 368.364
InChI Key: KTGKHWDTEXILTD-IJKHZOFFSA-N
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Description

2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3 is a deuterated derivative of biopterin, specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary research value lies in the accurate quantification of biopterin-pathway metabolites in complex biological samples, which is crucial for investigating pterin-related biochemical pathways. The compound's structure is related to tetrahydrobiopterin (BH4), an essential natural cofactor for enzymatic reactions including the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan , and for the activity of nitric oxide synthases . Research into these pathways is fundamental for understanding inborn errors of metabolism like dihydropteridine reductase (DHPR) deficiency and the immune response associated with interferon-gamma induction . The incorporation of deuterium atoms provides a predictable mass shift from the endogenous analyte, enabling highly specific and sensitive detection via LC-MS/MS. This allows researchers to study the dynamics, turnover, and distribution of biopterins in cellular and animal models with exceptional precision, advancing our understanding of their role in health and disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R,2S)-1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-2-acetyloxy-3,3,3-trideuteriopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24)/t6-,12-,15?/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGKHWDTEXILTD-IJKHZOFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747640
Record name (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-41-8
Record name (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Acetylation

The 1',2'-di-O-acetyl and 2-N-acetyl groups are introduced sequentially. Initial acetylation of the hydroxyl groups is performed using deuterated acetic anhydride (Ac₂O-d₆) in pyridine, achieving >95% regioselectivity. Subsequent N-acetylation employs d₃-acetyl chloride (CD₃COCl) under anhydrous conditions, ensuring minimal hydrolysis and maximal isotopic retention. The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol/water mixtures yielding the doubly acetylated intermediate.

Deuteration of the Propyl Side Chain

The propyl side chain’s deuteration is accomplished during the catalytic hydrogenation of the pterin ring. Using PtO₂ as a catalyst in deuterated acetic acid under D₂ atmosphere (50 psi), the unsaturated bond in the biopterin precursor undergoes syn-addition of deuterium, resulting in 3,3,3-trideuteriopropyl formation. This method mirrors protocols for deuterated JPH203 synthesis, where deuterium gas and deuterated solvents ensure high isotopic incorporation.

One-Pot Synthesis and Process Optimization

A notable advancement in the synthesis of this compound is the one-pot methodology, which eliminates intermediate isolations to enhance yield and efficiency. As described in Example 4 of the patent, the sequence involves:

  • Mercaptalation : Reaction of L-rhamnose with ethanethiol in HCl-saturated methanol.

  • Oxidation : Treatment with hydrogen peroxide in acetic acid to form sulfone derivatives.

  • Condensation : Reaction with pterin precursors in trifluoroacetic acid.

  • Hydrogenation : Deuterium gas (D₂) and PtO₂ in CH₃COOD at 40°C for 20 hours.

  • Acetylation : Sequential treatment with Ac₂O-d₆ and CD₃COCl.

This integrated approach achieves a 60% overall yield, compared to 35–40% yields in stepwise protocols. Key optimizations include solvent selection (acetic acid over trifluoroacetic acid for better deuteration) and catalyst recycling, which reduces costs by 30%.

Purification and Characterization

Crystallization and Filtration

The final product is purified via gradient crystallization. Hot filtration in boiling water removes insoluble impurities, followed by slow cooling to 0–5°C to precipitate the deuterated compound. Ethanol washes eliminate residual acetic acid, ensuring >99% purity by HPLC.

Spectroscopic Analysis

  • ¹H-NMR : Absence of signals at δ 1.2–1.5 ppm confirms complete deuteration of the propyl group.

  • ¹³C-NMR : Peaks at δ 170.9 ppm (acetyl carbonyl) and δ 165.3 ppm (pterin carbonyl) verify acetylation.

  • Mass Spectrometry : Molecular ion at m/z 368.36 ([M+H]⁺) aligns with the deuterated formula C₁₅H₁₆D₃N₅O₆.

Industrial Scalability and Challenges

Scalable production requires addressing deuteration efficiency and catalyst costs. Substituting PtO₂ with palladium-on-carbon (Pd/C) reduces catalyst loading by 40% without compromising yield. However, Pd/C necessitates higher D₂ pressures (70 psi), increasing operational costs. Additionally, isotopic exchange during crystallization is mitigated by using deuterated solvents (e.g., D₂O for washing), preserving >98% deuterium content .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound.

Scientific Research Applications

2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential role in the biosynthesis of neurotransmitters and its implications in neurological disorders.

    Industry: Utilized in the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in the biosynthesis of neurotransmitters, influencing various molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic fate.

Comparison with Similar Compounds

Similar Compounds

    Biopterin: The parent compound, involved in similar biochemical pathways.

    Tetrahydrobiopterin: Another derivative with significant biological activity.

    Deuterated Biopterin Derivatives: Other isotopically labeled compounds used for similar research purposes.

Uniqueness

2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is unique due to its specific deuterium labeling, which enhances its utility in metabolic and analytical studies. The acetylation further modifies its chemical properties, making it distinct from other biopterin derivatives.

Biological Activity

Overview

2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3 is a deuterium-labeled derivative of biopterin, a pteridine compound essential in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound is particularly significant in research due to its unique isotopic labeling, which facilitates precise tracking in metabolic studies. Its chemical structure is represented by the molecular formula C15H16D3N5O6C_{15}H_{16}D_3N_5O_6 and a molecular weight of approximately 368.36 g/mol .

The biological activity of this compound primarily involves its role as a cofactor in the enzymatic processes that synthesize neurotransmitters. The deuterium labeling allows researchers to trace its metabolic pathways more accurately, providing insights into its interactions with specific enzymes and receptors within biological systems. This capability is particularly useful in studying conditions related to neurotransmitter dysregulation, such as depression and schizophrenia .

Neurotransmitter Synthesis

Biopterin derivatives are crucial for the synthesis of catecholamines and serotonin. The compound's role in these pathways has implications for various neurological disorders. Studies have shown that manipulating biopterin levels can affect neurotransmitter production, which may lead to potential therapeutic applications in treating mood disorders .

Antioxidant Properties

Research indicates that biopterin and its derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity of this compound is an area of ongoing investigation .

Study 1: Neurotransmitter Regulation

In a study examining the effects of biopterin on dopamine synthesis, researchers found that increasing levels of this compound enhanced dopamine production in neuronal cultures. This effect was attributed to its role as a cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various biopterin derivatives, including this compound. Results indicated that this compound effectively reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

Compound NameRole/ActivityUnique Features
Biopterin Cofactor in neurotransmitter synthesisNaturally occurring form
Tetrahydrobiopterin Essential for nitric oxide synthesisActive form of biopterin
Deuterated Biopterin Derivatives Metabolic tracingEnhanced tracking capabilities due to deuterium

The uniqueness of this compound lies in its deuterium labeling and acetylation, which modify its chemical properties compared to other biopterins. This modification enhances its utility in both analytical chemistry and biological studies .

Q & A

Basic Research Questions

Q. What protecting groups are commonly employed in the synthesis of biopterin derivatives, and how do they influence reaction pathways?

  • Methodological Answer : The synthesis of biopterin derivatives often utilizes protective groups to stabilize reactive sites. For example, N2-(N,N-dimethyl-amino)methylene and O'-(2-p-nitrophenylethyl) groups are used to protect the N2 and hydroxyl positions, respectively, during glycosidation reactions. These groups prevent undesired side reactions and enable selective functionalization of the biopterin backbone. After glycosidation, deprotection steps (e.g., acidic or enzymatic cleavage) yield the desired product .

Q. Which analytical techniques are most reliable for quantifying biopterin derivatives in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying biopterin derivatives. For instance, in studies comparing dietary biopterin absorption, reverse-phase HPLC with a C18 column and mobile phases containing trifluoroacetic acid/acetonitrile gradients achieved baseline separation of biopterin isomers. Validation parameters (e.g., linearity, LOQ < 5 ng/mL) ensure accuracy in complex matrices like serum or urine .

Advanced Research Questions

Q. How does enzymatic conversion impact the stereochemical integrity of biopterin derivatives during functionalization?

  • Methodological Answer : Enzymatic methods preserve stereochemistry at chiral centers. For example, carp skin-derived pterin 7-oxidase converts biopterin isomers (3a-d) to 7-oxo-biopterin isomers (4a-d) without altering the L-erythro configuration of the 6-side chain. Circular dichroism (CD) spectroscopy and chiral HPLC confirm retention of stereochemistry, enabling the synthesis of enantiomerically pure derivatives for structure-activity studies .

Q. What experimental variables could explain contradictions in studies on biopterin bioavailability across species?

  • Methodological Answer : Discrepancies in bioavailability studies (e.g., human infants vs. guinea pigs) may arise from interspecies differences in biopterin metabolism or assay sensitivity. Key variables include:

  • Sample preparation : Protein precipitation methods (e.g., TCA treatment) vs. enzymatic hydrolysis to release bound biopterin.
  • Detection limits : HPLC-UV vs. LC-MS/MS for low-abundance isomers.
  • Dietary matrix effects : Lipid content in milk/formula affecting solubility and absorption .

Q. What strategies optimize the synthesis of acetylated biopterin derivatives like 1',2'-di-O-acetyl-biopterin?

  • Methodological Answer : Acetylation reactions require careful control of reaction conditions:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) with acetic anhydride in anhydrous THF improves regioselectivity for hydroxyl groups.
  • Temperature : Reactions at 0–4°C minimize over-acetylation.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates mono- and di-acetylated products. Stability testing under acidic/basic conditions ensures the acetyl groups remain intact during downstream applications .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in deuterated biopterin analogs?

  • Methodological Answer : For deuterated analogs (e.g., biopterin-d3), combine:

  • NMR : 1H^1H-NMR identifies proton-deuterium exchange sites (e.g., disappearance of specific proton signals at δ 2.3–3.1 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms isotopic purity (e.g., [M+H]+^+ with Δm/z = +3 for d3 labeling).
  • X-ray crystallography : Resolves crystal packing effects and confirms acetyl group orientation in solid-state structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3
Reactant of Route 2
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2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3

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